Eslicarbazepine Acetate-D3

Bioanalysis LC-MS/MS Isotope Dilution

Eslicarbazepine Acetate-D3 is the deuterated internal standard for LC-MS/MS bioanalysis. Unlike unlabeled analogs or structural surrogates (e.g., oxcarbazepine), it co-elutes with eslicarbazepine/S-licarbazepine and mirrors ionization. Only isotope dilution MS corrects plasma phospholipid matrix effects. FDA/EMA require SIL-IS for method validation in PK and ANDA studies. Procure this standard for accuracy, precision, and audit-ready compliance.

Molecular Formula C₁₇H₁₃D₃N₂O₃
Molecular Weight 299.34
Cat. No. B1162052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEslicarbazepine Acetate-D3
Synonyms(10S)-10-(Acetyloxy)-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide-D3;  (S)-(-)-10-Acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide-D3;  BIA 2-093-D3;  Sep 0002093-D3
Molecular FormulaC₁₇H₁₃D₃N₂O₃
Molecular Weight299.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eslicarbazepine Acetate-D3: A Deuterated Internal Standard for Precision LC-MS/MS Bioanalysis


Eslicarbazepine Acetate-D3 (CAS 2512192-54-8, C₁₇H₁₃D₃N₂O₃, MW 299.34) is a stable isotope-labeled (SIL) internal standard, specifically a deuterated analog of the antiepileptic prodrug eslicarbazepine acetate (BIA 2-093) [1]. It features three deuterium atoms at the 10,11-positions on the dibenzazepine ring . Its primary application is in the precise and accurate quantification of eslicarbazepine and its active metabolite (S-licarbazepine) in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2]. This compound is strictly intended for research and analytical purposes and is not for human therapeutic use.

Why Unlabeled Eslicarbazepine or Other AED Analogs Cannot Substitute for a Deuterated LC-MS Internal Standard


In quantitative LC-MS/MS bioanalysis, substituting a deuterated internal standard like Eslicarbazepine Acetate-D3 with an unlabeled analog or a different compound is not scientifically valid. The fundamental principle of isotope dilution mass spectrometry relies on the co-elution and near-identical ionization behavior of the analyte and its stable isotope-labeled internal standard to correct for variable sample preparation losses and matrix-induced ion suppression or enhancement [1]. Unlabeled compounds cannot be distinguished from the target analyte by the mass spectrometer, leading to inaccurate quantitation. Non-deuterated structural analogs, even those from the same drug class like oxcarbazepine, will have different chromatographic retention times and ionization efficiencies, failing to compensate for matrix effects and resulting in poor method accuracy and precision [2].

Quantitative Differentiation: Comparative Data for Eslicarbazepine Acetate-D3 vs. Analogs


Mass Differentiation Enables Analyte Discrimination for Accurate Quantification

Eslicarbazepine Acetate-D3 possesses a parent ion mass that is +3 Da higher than the unlabeled analyte (m/z 299 vs 296), a mass shift that is readily resolved by a triple quadrupole mass spectrometer [1]. This specific mass difference allows for the chromatographic co-elution and near-identical ionization of the internal standard and the target analyte, but with distinct detection channels in the mass spectrometer, enabling precise ratiometric quantitation [2].

Bioanalysis LC-MS/MS Isotope Dilution

High Chemical Purity (≥98%) Ensures Minimal Interference in Quantitative Assays

The specified chemical purity for Eslicarbazepine Acetate-D3 is typically ≥98% as determined by HPLC [1]. This level of purity is crucial as it minimizes the presence of uncharacterized impurities that could cause unexpected matrix effects or interfere with the mass spectrometric detection of the analyte of interest, particularly in multi-analyte panels where such interferences can be magnified [2].

Analytical Method Validation Quality Control Reference Standard

Deuterium Placement at Metabolically Stable Position Ensures In-Sample Integrity

The three deuterium atoms in Eslicarbazepine Acetate-D3 are positioned on the aliphatic carbon atoms at the 10,11-position of the dibenzazepine ring, a site that is not involved in the primary metabolic conversion (hydrolysis of the acetate ester) [1]. This is a critical design feature; unlike deuterium labels placed on labile functional groups (e.g., -OH, -NH₂), this label is resistant to back-exchange to protium in aqueous biological matrices, ensuring the internal standard's mass integrity throughout sample preparation and analysis .

Stable Isotope Deuterium Exchange Method Validation

Primary Applications of Eslicarbazepine Acetate-D3 in Regulated Bioanalysis and Drug Development


Internal Standard for LC-MS/MS Quantification of Eslicarbazepine and S-Licarbazepine in Pharmacokinetic (PK) and Bioequivalence (BA/BE) Studies

Eslicarbazepine Acetate-D3 is the optimal internal standard for developing and validating sensitive and accurate LC-MS/MS methods to quantify eslicarbazepine and its active metabolite, S-licarbazepine, in human plasma and other biological matrices [1]. Its use is critical in preclinical and clinical pharmacokinetic studies, therapeutic drug monitoring (TDM) applications, and for demonstrating bioequivalence in Abbreviated New Drug Application (ANDA) submissions [2].

Correction of Matrix Effects in Complex Sample Analysis

The primary role of Eslicarbazepine Acetate-D3 is to compensate for ion suppression or enhancement caused by co-eluting matrix components (e.g., phospholipids, salts) during electrospray ionization in LC-MS/MS [1]. By closely mimicking the analyte's behavior throughout sample preparation and ionization, it provides a robust means to correct for these variable effects, thereby improving the accuracy, precision, and reliability of the analytical method [2].

Method Validation and Quality Control (QC) for Regulated Bioanalysis

Regulatory bodies such as the FDA and EMA mandate the use of stable isotope-labeled internal standards for robust and reproducible bioanalytical methods. Eslicarbazepine Acetate-D3 serves as a critical reagent for preparing calibration standards and quality control (QC) samples during method validation, ensuring that the analytical performance (accuracy and precision) meets the stringent acceptance criteria required for drug development and regulatory approval [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eslicarbazepine Acetate-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.